molecular formula C13H17F3N2O2S B7192487 N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B7192487
M. Wt: 322.35 g/mol
InChI Key: WUYRVODNWBETAN-UHFFFAOYSA-N
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Description

N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a thiophene moiety

Properties

IUPAC Name

N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c14-13(15,16)11(19)7-18-4-1-10(2-5-18)17-12(20)9-3-6-21-8-9/h3,6,8,10-11,19H,1-2,4-5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRVODNWBETAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine, can be synthesized by reacting 3,3,3-trifluoroacetone with piperidine in the presence of a base such as sodium hydride.

    Coupling with Thiophene-3-carboxylic Acid: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide may be studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the piperidine ring and the trifluoromethyl group suggests it could interact with biological targets in a unique manner, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to targets due to its electron-withdrawing properties, while the piperidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the combination of the trifluoromethyl group, piperidine ring, and thiophene moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.

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